4-[(5-Formyl-2-furyl)methoxy]benzonitrile
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Overview
Description
4-[(5-Formyl-2-furyl)methoxy]benzonitrile is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . This compound is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzonitrile moiety through a methoxy linkage. It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
4-[(5-Formyl-2-furyl)methoxy]benzonitrile has several scientific research applications:
Preparation Methods
The synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile typically involves the reaction of 5-formyl-2-furancarboxylic acid with 4-hydroxybenzonitrile in the presence of a suitable dehydrating agent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(5-Formyl-2-furyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions include 4-[(5-carboxy-2-furyl)methoxy]benzonitrile, 4-[(5-hydroxymethyl-2-furyl)methoxy]benzonitrile, and various substituted derivatives depending on the nucleophile used .
Mechanism of Action
The mechanism of action of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile involves its interaction with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases . This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-[(5-Formyl-2-furyl)methoxy]benzonitrile include:
5-Formyl-2-furancarboxylic acid: A precursor in the synthesis of the target compound.
4-Hydroxybenzonitrile: Another precursor used in the synthesis.
4-[(5-Hydroxymethyl-2-furyl)methoxy]benzonitrile: A reduced form of the target compound.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in a distinct manner .
Properties
IUPAC Name |
4-[(5-formylfuran-2-yl)methoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-7-10-1-3-11(4-2-10)16-9-13-6-5-12(8-15)17-13/h1-6,8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPICANRJCDTIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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